molecular formula C17H15N3O3 B2525090 (Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide CAS No. 444182-46-1

(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide

Cat. No.: B2525090
CAS No.: 444182-46-1
M. Wt: 309.325
InChI Key: NVFWYMQORUXYBR-UHFFFAOYSA-N
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Description

(Z)-3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide is a synthetic chemical compound featuring a benzodioxole group linked to a 2,5-dimethylpyrrole system, which is further functionalized with a (Z)-configured cyanoenamide chain. The 1,3-benzodioxole moiety is a common structural feature in various biologically active molecules and is known for its unique electronic properties influenced by the anomeric effect . This molecular architecture, combining electron-rich heterocyclic systems with a polar cyanoacrylamide group, suggests potential for interesting chemical and biological properties, making it a valuable intermediate for advanced research in medicinal chemistry and drug discovery. Researchers may explore this compound as a key building block for the synthesis of more complex molecules or as a candidate for probing biological pathways. The presence of the cyanopropenamide group is structurally similar to units found in compounds that exhibit various bioactivities, indicating its potential utility in developing enzyme inhibitors or receptor modulators . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions, referring to the Safety Data Sheet (SDS) before use. Specific analytical data for this compound is not available; the buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-5-12(6-13(8-18)17(19)21)11(2)20(10)14-3-4-15-16(7-14)23-9-22-15/h3-7H,9H2,1-2H3,(H2,19,21)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFWYMQORUXYBR-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O3_{3}
  • CAS Number : 19166639
  • IUPAC Name : (Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide

This structure features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to (Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide exhibit significant anticancer activity. A study demonstrated that derivatives with a benzodioxole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Studies have also highlighted the antimicrobial properties of benzodioxole derivatives. The presence of the benzodioxole moiety enhances the compound's ability to disrupt bacterial cell membranes. This mechanism is particularly relevant against Gram-positive bacteria .

The mechanism by which (Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can modulate receptor activity related to inflammation and pain pathways.
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Study on Anticancer Activity : A derivative of the compound was tested in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing a dose-dependent reduction in viability .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related benzodioxole compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)10
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the pyrrole ring and the amide side chain. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: (Z)-3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide C₂₁H₁₉N₃O₃* ~361.4 g/mol - 1,3-Benzodioxol-5-yl
- 2,5-Dimethylpyrrol-3-yl
- Cyano-enamide Z-configuration
Combines benzodioxole’s lipophilicity with the electron-withdrawing cyano group.
Analog 1: (Z)-2-Cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide C₂₁H₂₁F₂N₃O₄ 417.4 g/mol - 2,2-Difluoro-1,3-benzodioxol-5-yl
- 1-Methoxypropan-2-yl on pyrrole
Fluorine atoms enhance electronegativity; methoxy group increases steric bulk.
Analog 2: (Z)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide C₁₈H₂₃N₅O₂ 341.4 g/mol - Propyl on pyrrole
- 3-Methyl-1,2,4-oxadiazole on amide
Oxadiazole introduces hydrogen-bonding potential; propyl enhances hydrophobicity.

Electronic and Steric Effects

  • The cyano group withdraws electrons, polarizing the enamide bond .
  • The methoxypropan-2-yl group introduces a branched alkoxy chain, which may alter solubility and metabolic stability .
  • Analog 2 : The propyl substituent on pyrrole increases lipophilicity, favoring hydrophobic interactions. The oxadiazole ring in the amide side chain can act as a hydrogen-bond acceptor, enhancing target binding affinity .

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